5-Methyl-3'-deoxyuridine 5-Methyl-3'-deoxyuridine
Brand Name: Vulcanchem
CAS No.: 7084-29-9
VCID: VC21210894
InChI: InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

5-Methyl-3'-deoxyuridine

CAS No.: 7084-29-9

Cat. No.: VC21210894

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3'-deoxyuridine - 7084-29-9

Specification

CAS No. 7084-29-9
Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
Standard InChI Key UYUWZFRYAAHPDN-LKEWCRSYSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O
SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator